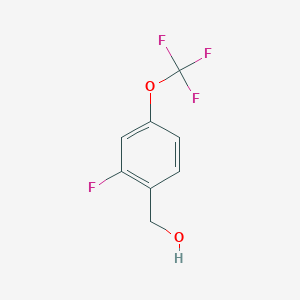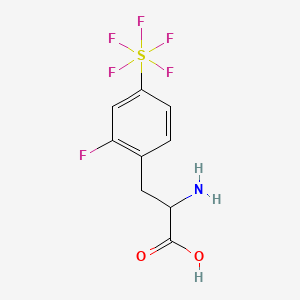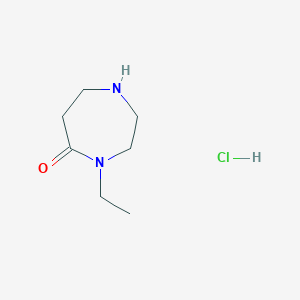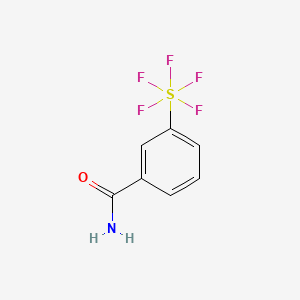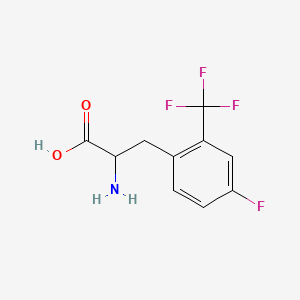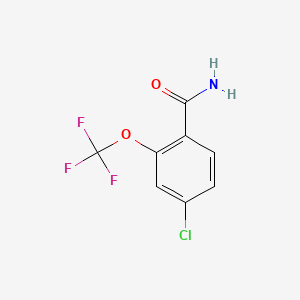![molecular formula C21H32N2O2 B1399872 Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate CAS No. 1373350-42-5](/img/structure/B1399872.png)
Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Bioactivity and Synthesis
1,9-diazaspiro[5.5]undecane derivatives, including tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate, exhibit potential for treating various disorders. These compounds could be used in obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders treatments (Blanco‐Ania, Heus, & Rutjes, 2017).
Solid-Phase Synthesis
The microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes, including this compound, has been reported. This synthesis is critical for the efficient production of these compounds, which are important in various scientific research applications (Macleod et al., 2006).
Antihypertensive Properties
Compounds like this compound have been studied for their antihypertensive effects, particularly in models like the spontaneously hypertensive rat (SHR). This research highlights the potential of such compounds in cardiovascular medicine (Clark et al., 1983).
Drug Discovery Applications
The novel spiro structures of 1,9-diazaspiro[5.5]undecane derivatives make them suitable scaffolds for drug discovery. Their robust syntheses facilitate the generation of lead generation libraries for pharmaceutical research (Jenkins et al., 2009).
CCR8 Antagonists
3,9-diazaspiro[5.5]undecane derivatives are studied as CCR8 antagonists, which can be useful in treating chemokine-mediated diseases, particularly respiratory diseases. This shows the compound's relevance in the field of respiratory medicine (Norman, 2007).
Synthesis Techniques
The synthesis techniques for this compound and related compounds are diverse and have been improved over time, including methods like Michael addition of lithium enolate to olefin acceptors (Yang et al., 2008).
Photophysical Studies
This compound and related compounds have been studied for their photophysical properties. These studies contribute to understanding the interaction of these compounds with light, which is critical in fields like photochemistry and photophysics (Aggarwal & Khurana, 2015).
properties
IUPAC Name |
tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-14-8-7-11-21(23)12-15-22(16-13-21)17-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNJCDSUYKNZSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401122594 |
Source


|
| Record name | 1,9-Diazaspiro[5.5]undecane-1-carboxylic acid, 9-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373350-42-5 |
Source


|
| Record name | 1,9-Diazaspiro[5.5]undecane-1-carboxylic acid, 9-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373350-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,9-Diazaspiro[5.5]undecane-1-carboxylic acid, 9-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

